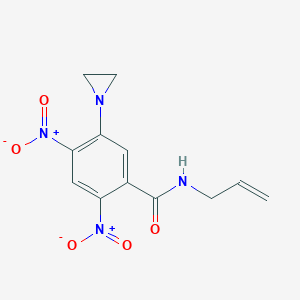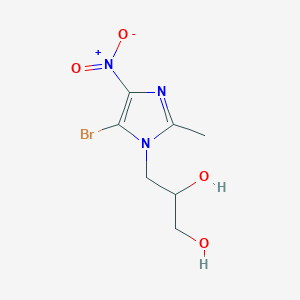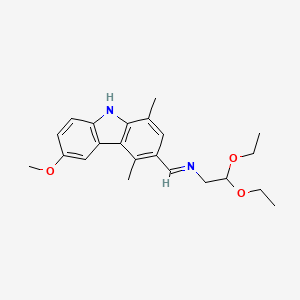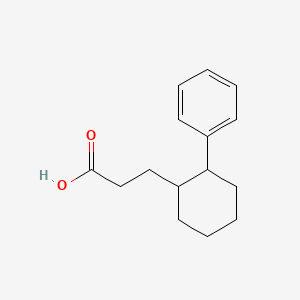
N'1-(1-Methylethylidene)-2-cyanoethanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’1-(1-Methylethylidene)-2-cyanoethanohydrazide is a chemical compound with a unique structure that includes a cyano group and a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’1-(1-Methylethylidene)-2-cyanoethanohydrazide typically involves the reaction of isopropylidene hydrazine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of N’1-(1-Methylethylidene)-2-cyanoethanohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’1-(1-Methylethylidene)-2-cyanoethanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted hydrazides or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, N’1-(1-Methylethylidene)-2-cyanoethanohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable tool in drug discovery and development.
Medicine
In medicine, N’1-(1-Methylethylidene)-2-cyanoethanohydrazide derivatives are being explored for their potential therapeutic effects. These compounds may act as enzyme inhibitors or receptor modulators, providing new avenues for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and versatility make it suitable for a wide range of applications, from adhesives to electronic materials.
Mécanisme D'action
The mechanism of action of N’1-(1-Methylethylidene)-2-cyanoethanohydrazide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with enzymes or receptors, while the hydrazide moiety can participate in covalent bonding with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’1-(1-Methylethylidene)-2-cyanoethanohydrazide: Unique due to its combination of cyano and hydrazide groups.
N’1-(1-Methylethylidene)-2-cyanoethanohydrazine: Similar structure but lacks the hydrazide moiety.
N’1-(1-Methylethylidene)-2-cyanoethanamide: Similar structure but lacks the hydrazine moiety.
Uniqueness
N’1-(1-Methylethylidene)-2-cyanoethanohydrazide stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
4974-42-9 |
|---|---|
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2-cyano-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C6H9N3O/c1-5(2)8-9-6(10)3-4-7/h3H2,1-2H3,(H,9,10) |
Clé InChI |
OYEOCJGDARARGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=O)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)




![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)
![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)




